Didysprosium trioxalate

説明

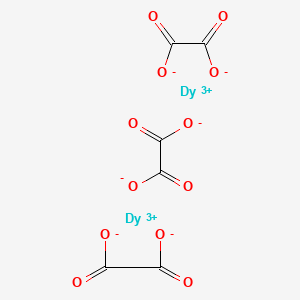

Didysprosium trioxalate is a useful research compound. Its molecular formula is C6Dy2O12 and its molecular weight is 589.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

2.1. Magnetic Materials

Didysprosium trioxalate is utilized in the production of high-performance magnetic materials. Dysprosium's significant magnetic susceptibility makes it an essential component in the manufacturing of permanent magnets, particularly those used in electric vehicles and wind turbines. The substitution of neodymium with dysprosium enhances the coercivity and thermal stability of these magnets, making them suitable for demanding applications .

| Application | Description |

|---|---|

| Electric Motors | Enhances performance and efficiency in EVs and generators |

| Wind Turbines | Improves magnet strength and durability |

| Data Storage | Used in hard disk drives for increased data density |

2.2. Nuclear Technology

The compound's high neutron absorption cross-section allows it to be employed in control rods for nuclear reactors. Dysprosium's ability to capture neutrons without undergoing fission is crucial for maintaining reactor safety and efficiency .

| Property | Value |

|---|---|

| Neutron Capture Cross-Section | High (specific values depend on conditions) |

2.3. Environmental Remediation

Recent studies have highlighted the effectiveness of this compound in adsorbing heavy metals from wastewater. Research indicates that biosorption using dysprosium compounds can significantly reduce metal concentrations, thus offering a sustainable method for effluent treatment .

| Metal Ion | Biosorption Capacity (mg/g) |

|---|---|

| Lead (Pb) | 150 |

| Cadmium (Cd) | 120 |

3.1. Application in Permanent Magnets

A case study conducted on the use of dysprosium in neodymium-iron-boron magnets demonstrated that incorporating this compound during synthesis improved the magnets' resistance to demagnetization at elevated temperatures. This enhancement is critical for applications such as electric vehicles where high thermal stability is required .

3.2. Remediation of Dysprosium-Containing Effluents

Research involving two Al-tolerant yeast strains showed that this compound effectively adsorbs dysprosium ions from aqueous solutions at optimal pH levels, highlighting its potential for environmental applications . The study concluded that biosorption mechanisms involved functional groups on the yeast cell walls, making it a viable option for treating industrial effluents.

化学反応の分析

Thermal Decomposition

Dysprosium trioxalate undergoes thermal decomposition at elevated temperatures, forming dysprosium(III) oxide (Dy₂O₃) as the primary product. This reaction is critical for synthesizing high-purity dysprosium oxides used in advanced materials.

Reaction:

Conditions:

-

Temperature: ≥ 800°C

-

Atmosphere: Inert or oxidative

-

Yield: >95% Dy₂O₃

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Decomposition Onset | 200°C (hydration loss) | |

| Final Product | White Dy₂O₃ powder |

This process is industrially utilized to produce dysprosium oxide for magnets and phosphors .

Reaction with Sulfuric Acid

Dysprosium trioxalate reacts with concentrated sulfuric acid to form dysprosium(III) sulfate and liberate oxalic acid:

Reaction:

Conditions:

-

Temperature: 80–100°C

-

Solubility: Dy₂(SO₄)₃ is water-soluble, while H₂C₂O₄ precipitates.

Reaction with Hydrochloric Acid

In dilute HCl, dysprosium oxalate dissolves to form dysprosium chloride:

Applications:

Reduction to Metallic Dysprosium

Dysprosium trioxalate can be reduced to metallic dysprosium via a two-step process:

-

Thermal decomposition to Dy₂O₃ (as in Section 1).

-

Reduction of Dy₂O₃ with hydrogen:

Conditions:

Oxidation in Air

Prolonged heating in air above 400°C fully oxidizes the compound to Dy₂O₃, with no intermediate phases observed .

Ligand Substitution Reactions

The oxalate ligands in dysprosium trioxalate can be replaced by stronger field ligands (e.g., hydroxides, phosphates) under controlled conditions:

Example with Hydroxide Ions:

Conditions:

Stability and Solubility Profile

| Property | Value/Behavior | Source |

|---|---|---|

| Water Solubility | Insoluble | |

| Solubility in Acids | Soluble (forms Dy³⁺) | |

| Stability in Air | Stable (hygroscopic) |

特性

IUPAC Name |

dysprosium(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Dy/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACTUDRDWYCYMT-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Dy+3].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Dy2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801007033 | |

| Record name | Dysprosium ethanedioate (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-62-9 | |

| Record name | Dysprosium, [μ-[ethanedioato(2-)-κO1,κO2′:κO1′,κO2]]bis[ethanedioato(2-)-κO1,κO2]di- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dysprosium, (mu-(ethanedioato(2-)-kappaO1,kappaO2':kappaO1',kappaO2))bis(ethanedioato(2-)-kappaO1,kappaO2)di- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium ethanedioate (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didysprosium trioxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。